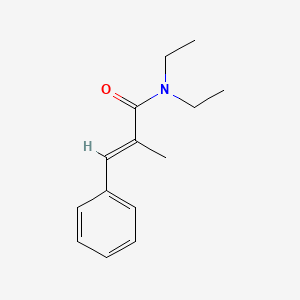
Cinnamamide, N,N-diethyl-alpha-methyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H17NO It belongs to the class of cinnamic acid derivatives
Structure: Cinnamamide consists of a cinnamic acid moiety (a phenyl ring with a vinyl group) attached to an amide functional group.
Natural Occurrence: While it is not commonly found in nature, cinnamic acid derivatives are present in various plants and exhibit diverse pharmacological activities.
Preparation Methods
Synthetic Routes::
Ammonolysis Reaction:
Chemical Reactions Analysis
Cinnamamide undergoes various reactions, including:
Ammonolysis: Formation of cinnamamide from methyl cinnamates and amines.
Oxidation: Can be oxidized to form cinnamic acid.
Reduction: Reduction of the double bond in the vinyl group.
Substitution: Substituents can be introduced on the phenyl ring.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Cinnamamide has been explored in several fields:
Medicine: Its derivatives exhibit anti-inflammatory, analgesic, and other pharmacological activities .
Chemistry: Used as a building block for more complex molecules.
Mechanism of Action
The exact mechanism by which cinnamamide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
Cinnamamide’s uniqueness lies in its combination of cinnamic acid and amide functionalities. Similar compounds include other cinnamic acid derivatives, such as cinnamic acid itself and related analogs.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(E)-N,N-diethyl-2-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H19NO/c1-4-15(5-2)14(16)12(3)11-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3/b12-11+ |
InChI Key |
JPSZOUBPWNTIFL-VAWYXSNFSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















